molecular formula C35H49N11O9S2 B1663642 Eptifibatide CAS No. 188627-80-7

Eptifibatide

Cat. No. B1663642
CAS RN: 188627-80-7
M. Wt: 832.0 g/mol
InChI Key: CZKPOZZJODAYPZ-IQENKEMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

When handling Eptifibatide, one should avoid breathing mist, gas or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Eptifibatide involves the solid phase peptide synthesis (SPPS) method, which is a widely used technique for the production of peptides. In this method, the peptide is synthesized by adding one amino acid at a time to a growing peptide chain, which is attached to a solid support. Eptifibatide is a cyclic peptide containing 14 amino acids, and it is synthesized using the Fmoc/tBu strategy.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluoro-phosphate (HBTU)", "N,N-diisopropylethylamine (DIEA)", "Trifluoroacetic acid (TFA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Methanol", "Triisopropylsilane (TIPS)" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group of the first amino acid (Fmoc-Asp(OtBu)-OH) using 20% piperidine in DMF", "Coupling of the second amino acid (Fmoc-Cys(Trt)-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the second amino acid using 20% piperidine in DMF", "Coupling of the third amino acid (Fmoc-Gly-OH) to the resin using HBTU/DIEA in DMF", "Coupling of the fourth amino acid (Fmoc-Tyr(tBu)-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the fourth amino acid using 20% piperidine in DMF", "Coupling of the fifth amino acid (Fmoc-Asn(Trt)-OH) to the resin using HBTU/DIEA in DMF", "Coupling of the sixth amino acid (Fmoc-His(Trt)-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the sixth amino acid using 20% piperidine in DMF", "Coupling of the seventh amino acid (Fmoc-Lys(Boc)-OH) to the resin using HBTU/DIEA in DMF", "Coupling of the eighth amino acid (Fmoc-Pro-OH) to the resin using HBTU/DIEA in DMF", "Coupling of the ninth amino acid (Fmoc-Arg(Pbf)-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the ninth amino acid using 20% piperidine in DMF", "Coupling of the tenth amino acid (Fmoc-Ser(tBu)-OH) to the resin using HBTU/DIEA in DMF", "Coupling of the eleventh amino acid (Fmoc-Val-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the eleventh amino acid using 20% piperidine in DMF", "Coupling of the twelfth amino acid (Fmoc-Cys(Trt)-OH) to the resin using HBTU/DIEA in DMF", "Deprotection of the Fmoc group of the twelfth amino acid using 20% piperidine in DMF", "Cyclization of the peptide using TIPS in DCM/methanol/diethyl ether", "Deprotection of the Trt and tBu protecting groups using TFA", "Purification of the peptide using HPLC" ] }

CAS RN

188627-80-7

Molecular Formula

C35H49N11O9S2

Molecular Weight

832.0 g/mol

IUPAC Name

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1

InChI Key

CZKPOZZJODAYPZ-IQENKEMDSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N

Appearance

Assay:≥95%A crystalline solid

Other CAS RN

188627-80-7

Pictograms

Health Hazard

sequence

CXGDWPC

shelf_life

Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date.
Stable under recommended storage conditions. /Eptifibatide acetate/

solubility

In water, 1108 mg/L at 25 °C (est)

synonyms

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)-
epifibatide
epifibratide
eptifibatide
Integrelin
Integrilin

vapor_pressure

1.78X10-40 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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